Cas no 2137135-78-3 (methyl (2S)-2-amino-4-(trifluoromethyl)sulfanylbutanoate hydrochloride)
methyl (2S)-2-amino-4-(trifluoromethyl)sulfanylbutanoate hydrochloride Chemical and Physical Properties
Names and Identifiers
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- methyl (2S)-2-amino-4-[(trifluoromethyl)sulfanyl]butanoate hydrochloride
- methyl (2S)-2-amino-4-(trifluoromethyl)sulfanylbutanoate hydrochloride
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methyl (2S)-2-amino-4-(trifluoromethyl)sulfanylbutanoate hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM445531-250mg |
methyl (2S)-2-amino-4-[(trifluoromethyl)sulfanyl]butanoate hydrochloride |
2137135-78-3 | 95%+ | 250mg |
$555 | 2023-03-24 | |
| Chemenu | CM445531-500mg |
methyl (2S)-2-amino-4-[(trifluoromethyl)sulfanyl]butanoate hydrochloride |
2137135-78-3 | 95%+ | 500mg |
$860 | 2023-03-24 | |
| Chemenu | CM445531-1g |
methyl (2S)-2-amino-4-[(trifluoromethyl)sulfanyl]butanoate hydrochloride |
2137135-78-3 | 95%+ | 1g |
$1095 | 2023-03-24 | |
| Enamine | EN300-1073524-0.05g |
methyl (2S)-2-amino-4-[(trifluoromethyl)sulfanyl]butanoate hydrochloride |
2137135-78-3 | 95% | 0.05g |
$262.0 | 2023-10-28 | |
| Enamine | EN300-1073524-0.1g |
methyl (2S)-2-amino-4-[(trifluoromethyl)sulfanyl]butanoate hydrochloride |
2137135-78-3 | 95% | 0.1g |
$392.0 | 2023-10-28 | |
| Enamine | EN300-1073524-0.25g |
methyl (2S)-2-amino-4-[(trifluoromethyl)sulfanyl]butanoate hydrochloride |
2137135-78-3 | 95% | 0.25g |
$559.0 | 2023-10-28 | |
| Enamine | EN300-1073524-0.5g |
methyl (2S)-2-amino-4-[(trifluoromethyl)sulfanyl]butanoate hydrochloride |
2137135-78-3 | 95% | 0.5g |
$879.0 | 2023-10-28 | |
| Enamine | EN300-1073524-1.0g |
methyl (2S)-2-amino-4-[(trifluoromethyl)sulfanyl]butanoate hydrochloride |
2137135-78-3 | 95% | 1g |
$1129.0 | 2023-06-10 | |
| Enamine | EN300-1073524-2.5g |
methyl (2S)-2-amino-4-[(trifluoromethyl)sulfanyl]butanoate hydrochloride |
2137135-78-3 | 95% | 2.5g |
$2211.0 | 2023-10-28 | |
| Enamine | EN300-1073524-5.0g |
methyl (2S)-2-amino-4-[(trifluoromethyl)sulfanyl]butanoate hydrochloride |
2137135-78-3 | 95% | 5g |
$3273.0 | 2023-06-10 |
methyl (2S)-2-amino-4-(trifluoromethyl)sulfanylbutanoate hydrochloride Related Literature
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
Additional information on methyl (2S)-2-amino-4-(trifluoromethyl)sulfanylbutanoate hydrochloride
Methyl (2S)-2-amino-4-(trifluoromethyl)sulfanylbutanoate hydrochloride (CAS No. 2137135-78-3): A Comprehensive Overview
Methyl (2S)-2-amino-4-(trifluoromethyl)sulfanylbutanoate hydrochloride, identified by its CAS number 2137135-78-3, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This compound, featuring a chiral center and a trifluoromethyl sulfanyl group, has garnered attention due to its potential applications in drug development and synthetic biology. The following discussion provides an in-depth exploration of this molecule, its structural characteristics, pharmacological properties, and the latest research findings that highlight its importance.
The molecular structure of methyl (2S)-2-amino-4-(trifluoromethyl)sulfanylbutanoate hydrochloride consists of a butanoate backbone with an amino group at the second carbon and a trifluoromethyl sulfanyl group at the fourth carbon. The presence of the (2S) configuration indicates a specific stereochemical arrangement, which is crucial for its biological activity. This stereochemistry influences the compound's interactions with biological targets, making it a valuable candidate for further investigation.
In recent years, there has been growing interest in the development of chiral compounds for pharmaceutical applications. The enantiomeric purity of such compounds is critical, as different enantiomers can exhibit distinct pharmacological effects. Methyl (2S)-2-amino-4-(trifluoromethyl)sulfanylbutanoate hydrochloride exemplifies this trend, with researchers exploring its potential as a building block for more complex drug molecules. The trifluoromethyl group, in particular, is known to enhance metabolic stability and binding affinity, making it a desirable feature in drug design.
One of the most compelling aspects of this compound is its potential role in the development of novel therapeutic agents. The combination of an amino group and a sulfanyl group provides multiple sites for functionalization, allowing chemists to tailor the molecule's properties for specific biological targets. For instance, researchers have investigated its interactions with enzymes and receptors involved in metabolic pathways, suggesting that it could be used to modulate these pathways for therapeutic benefit.
Recent studies have also explored the synthetic pathways for producing methyl (2S)-2-amino-4-(trifluoromethyl)sulfanylbutanoate hydrochloride. The synthesis of chiral compounds often presents significant challenges due to the need for high enantiomeric purity. However, advances in asymmetric synthesis techniques have made it increasingly feasible to produce such compounds on a scalable basis. These techniques leverage catalysts and reagents that selectively induce the desired stereochemical outcome, ensuring that the final product meets stringent purity requirements.
The pharmacological profile of methyl (2S)-2-amino-4-(trifluoromethyl)sulfanylbutanoate hydrochloride has been studied in various preclinical models. Initial findings suggest that it exhibits moderate activity against certain biological targets, making it a promising candidate for further development. Additionally, its stability under various conditions makes it suitable for formulation into pharmaceutical products. These properties are critical for ensuring that the compound remains effective throughout its shelf life and upon administration to patients.
Another area of interest is the potential use of this compound as an intermediate in the synthesis of more complex molecules. The presence of multiple functional groups allows for further modifications, enabling chemists to create derivatives with enhanced potency or selectivity. For example, researchers have explored conjugating this compound with other bioactive molecules to create prodrugs or targeted delivery systems. Such approaches could improve therapeutic outcomes by optimizing drug distribution and reducing side effects.
The impact of computational methods on the study of methyl (2S)-2-amino-4-(trifluoromethyl)sulfanylbutanoate hydrochloride cannot be overstated. Molecular modeling and simulation techniques have become indispensable tools for understanding how this compound interacts with biological targets at the molecular level. These methods allow researchers to predict binding affinities, identify key interaction sites, and optimize drug design parameters before conducting expensive experimental studies. This computational approach has significantly accelerated the drug discovery process and reduced costs associated with traditional trial-and-error methods.
In conclusion, methyl (2S)-2-amino-4-(trifluoromethyl)sulfanylbutanoate hydrochloride represents a significant advancement in pharmaceutical chemistry. Its unique structural features, combined with its potential applications in drug development and synthetic biology, make it a compound of considerable interest. As research continues to uncover new insights into its properties and applications, it is likely that this molecule will play an increasingly important role in the development of novel therapeutic agents.
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